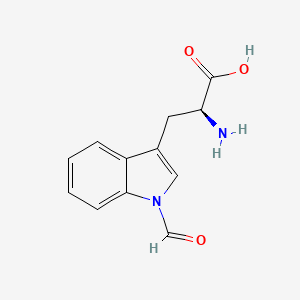

N1-formyl-tryptophan

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDZOGZZBVSHD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568159 | |

| Record name | 1-Formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74257-18-4 | |

| Record name | 1-Formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Tryptophan undergoes formylation in anhydrous formic acid, where PBr₃ acts as a catalyst to generate reactive acylium intermediates. The indole nitrogen attacks the electrophilic carbonyl carbon, forming the N1-formyl adduct. Key parameters include:

-

Temperature : Room temperature (20–25°C).

A representative procedure involves dissolving tryptophan (150 mmol) in formic acid, followed by dropwise addition of PBr₃. The mixture is stirred under nitrogen, quenched with ice-cold water, and purified via crystallization from ethanol-hydrochloric acid. This method achieves yields of 80–85% and is scalable to 150 mmol without significant yield loss.

Advantages and Limitations

-

Cost-effectiveness : PBr₃ is cheaper than alternative promoters like trimethylsilyl bromide (Me₃SiBr).

-

Side reactions : Competing O-formylation of the carboxylic acid group is minimized under acidic conditions.

-

Purification : Crystallization yields high-purity product (>95%), avoiding chromatographic methods.

Silylation-Assisted Formylation with Trimethylsilyl Bromide

Trimethylsilyl bromide (Me₃SiBr) offers enhanced reactivity for challenging substrates, though at higher cost. This method is preferred for sterically hindered indole derivatives.

Synthetic Protocol

-

Substrate preparation : Tryptophan is protected as its methyl ester (Boc-Trp-OMe) to prevent carboxylate interference.

-

Formylation : Me₃SiBr (1.1 equivalents) is added to Boc-Trp-OMe in dimethylformamide (DMF) at 0°C, followed by formic acid.

-

Deprotection : Basic hydrolysis removes the Boc group, yielding this compound.

Yields reach 90–92%, though epimerization at the α-carbon remains a concern. Chiral HPLC analysis confirms enantiomeric excess >98% when using low-temperature conditions.

Comparative Analysis of Promoters and Conditions

The choice of promoter significantly impacts reaction efficiency and practicality. The table below contrasts PBr₃ and Me₃SiBr:

| Parameter | PBr₃ | Me₃SiBr |

|---|---|---|

| Cost | $0.15/g | $1.20/g |

| Reaction Time | 24 h | 5 h |

| Yield | 80–85% | 90–92% |

| Scalability | >150 mmol | ≤50 mmol |

| Purification Method | Crystallization | Column Chromatography |

Industrial-Scale Production and Process Optimization

For commercial synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing. Key considerations include:

-

Catalyst recycling : PBr₃ is recovered via distillation, reducing waste.

-

Quality control : In-line NMR monitors formylation progress, ensuring >99% purity.

Challenges in Synthesis and Purification

-

Epimerization : Basic conditions during Boc deprotection may racemize the α-carbon. Acidic hydrolysis (6 M HCl) mitigates this issue.

-

Byproduct Formation : N7-formyl isomers are suppressed by steric hindrance from the indole C3 side chain.

-

Solvent Selection : DMF enhances solubility but requires rigorous drying to prevent hydrolysis of Me₃SiBr .

Analyse Chemischer Reaktionen

Types of Reactions

N1-formyl-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form corresponding oxides.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole oxides, while reduction of the formyl group results in the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N1-FTrp serves as an essential building block in the synthesis of more complex organic compounds. It is particularly useful in peptide synthesis, where the formyl group can protect the amino group during reactions. The deprotection of N1-FTrp can be achieved using specific reagents, facilitating the formation of peptides with desired sequences .

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a protective group for tryptophan residues in peptides. |

| Organic Synthesis | Used in the synthesis of various bioactive compounds. |

Biological Research

Enzyme-Substrate Interaction Studies

N1-FTrp is utilized as a probe to investigate enzyme-substrate interactions, particularly within tryptophan metabolism pathways. It aids in understanding how enzymes like indoleamine-2,3-dioxygenase (IDO) interact with substrates, which is crucial for elucidating metabolic pathways involved in various diseases .

Metabolic Pathway Exploration

Research indicates that N1-FTrp is metabolized by IDO1 to form N-formyl-L-kynurenine, a significant step in the kynurenine pathway associated with immune regulation and neurobiology. This pathway has implications in cancer biology, where tumors manipulate tryptophan metabolism to evade immune responses .

Medical Applications

Immunomodulation

Studies suggest that N1-FTrp may play a role in modulating immune responses. Its metabolites can influence inflammatory processes and are being explored for their potential therapeutic effects in conditions like cancer and autoimmune diseases .

Case Study: Tryptophan Metabolism Defects

A notable case study highlighted a patient with cerebellar ataxia linked to defects in tryptophan metabolism, including reduced levels of formylkynurenine. This underscores the importance of N1-FTrp and its metabolites in diagnosing and understanding metabolic disorders related to tryptophan .

Industrial Applications

Pharmaceutical Development

N1-FTrp is increasingly recognized for its utility in pharmaceutical research, serving as an intermediate in the synthesis of drugs targeting various biological pathways. Its role as a precursor for other bioactive compounds makes it valuable in drug discovery processes.

| Industry Application | Details |

|---|---|

| Pharmaceutical Industry | Intermediate for synthesizing drugs targeting immune modulation and metabolic disorders. |

| Chemical Manufacturing | Used in producing complex organic molecules for research and development. |

Wirkmechanismus

The mechanism of action of N1-formyl-tryptophan involves its interaction with specific enzymes and receptors in biological systems. One key pathway is its metabolism by indoleamine-2,3-dioxygenase 1 (IDO1), which converts it to N-formyl-L-kynurenine . This pathway is significant in immune regulation and has implications in tumor-mediated immune suppression . The compound’s effects are mediated through its binding to molecular targets such as IDO1 and its involvement in the kynurenine pathway .

Vergleich Mit ähnlichen Verbindungen

N-Acetyltryptophan

5-Hydroxy-Tryptophan

6-Fluorotryptophan Derivatives

- Structure : Fluorine substituents at the C6 (e.g., 6-fluoro-1H-indole-3-yl derivatives) or C7 positions.

- Synthesis : Prepared via nucleophilic substitution or Ni(II)-complex-mediated alkylation .

- Application : Radiolabeled versions (e.g., 6-[¹⁸F]fluorotryptophan) serve as positron emission tomography (PET) tracers for imaging tumor metabolism .

Physicochemical and Functional Differences

Biologische Aktivität

Metabolic Pathway Involvement

N1-formyl-tryptophan is a key intermediate in the kynurenine pathway, which is responsible for metabolizing 95-99% of tryptophan . This pathway is initiated by the enzymatic action of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formyl-kynurenine. N-formyl-tryptophan is then rapidly converted to kynurenine by formamidase .

Immunomodulatory Effects

One of the most significant biological activities of this compound is its role in immune regulation:

- IDO1 Inhibition: this compound serves as a probe to study enzyme-substrate interactions, particularly in the context of tryptophan metabolism. It has been investigated as a potential inhibitor of IDO1, an enzyme that plays a crucial role in immune suppression.

- T-cell Regulation: The compound indirectly affects T-cell function by modulating tryptophan levels. Low tryptophan concentrations, resulting from increased IDO1 activity, can lead to:

- Regulatory T-cell (Treg) Induction: this compound, through its role in the kynurenine pathway, may contribute to the conversion of CD4+CD25– cells into CD4+CD25+Foxp3+ Treg cells .

Cancer Research Applications

This compound has garnered significant interest in cancer research due to its potential to modulate immune responses in the tumor microenvironment:

- Anti-tumor Immune Response: By inhibiting IDO1, this compound may help restore anti-tumor immune responses that are typically suppressed in cancer .

- Combination Therapy: Research has explored its potential use in combination with other immunotherapies, such as immune checkpoint inhibitors .

Neurodegenerative Disease Research

The compound's involvement in the kynurenine pathway has implications for neurodegenerative diseases:

- BBB Penetration: About 60% of kynurenine in the central nervous system is derived from peripheral kynurenine that crosses the blood-brain barrier (BBB) . this compound, as a precursor to kynurenine, may indirectly influence this process.

- Neuroprotection/Neurotoxicity: The balance of kynurenine pathway metabolites, influenced by this compound levels, can have both neuroprotective and neurotoxic effects, depending on the specific metabolites produced .

Case Study: N1-alkyl Tryptophan Derivatives in Glioblastoma Multiforme (GBM)

A study on N1-alkyl tryptophan derivatives, structurally related to this compound, demonstrated promising results in GBM treatment:

| Compound | Concentration | NHA Viability | GBM Cell Toxicity |

|---|---|---|---|

| 21 (N1-butyl-Trp) | 5 µM | 85-95% | High |

| 25 (N1-aminopentane-Trp) | 5 µM | 85-95% | High |

These compounds showed high selectivity towards GBM cells while maintaining viability of normal human astrocytes (NHA) .

Antioxidant Properties

N1-alkyl tryptophan derivatives, including those structurally similar to this compound, have demonstrated antioxidant capabilities:

- ROS Scavenging: These compounds showed higher reactive oxygen species (ROS) scavenging capacity compared to unsubstituted tryptophan in ABTS and DPPH assays .

- Redox Capability: The compounds were also evaluated using the FRAP (Ferric Reducing Antioxidant Power) model, further confirming their antioxidant potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.